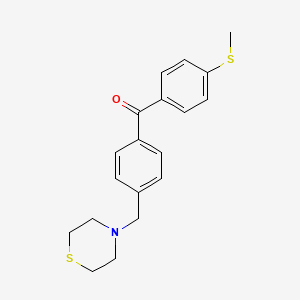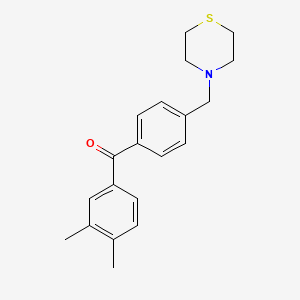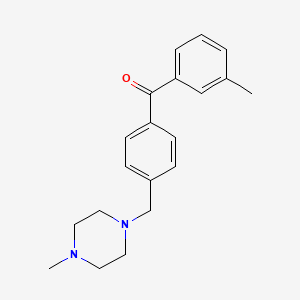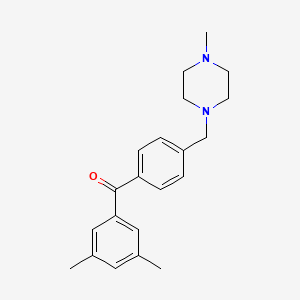
tetrahydro-2H-pyran-3-ylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H-pyran-3-ylacetonitrile is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 g/mol . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for tetrahydro-2H-pyran-3-ylacetonitrile is1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-3-ylacetonitrile is a liquid at room temperature . It has a molecular weight of 125.17 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis Methods and Reactions
- Tetrahydro-2H-pyran-3-ylacetonitrile and its derivatives have been a focus in chemical synthesis. For instance, a series of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile were synthesized using benzylidenemalononitrile derivatives and dimedone under microwave irradiation (Tu et al., 2002).
- Research has also delved into the kinetics and mechanism of pyrolysis of tetrahydropyranyl phenoxy ethers, demonstrating the influence of electronic and lipophilic descriptors on reaction processes (Álvarez-Aular et al., 2018).
2. Educational Applications
- Tetrahydro-2H-pyran derivatives have been used as subjects in educational settings to illustrate various chemical phenomena. For example, the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran demonstrates Markownikov Addition and forms a THP-ether protecting group, serving as a valuable teaching tool in organic chemistry labs (Brisbois et al., 1997).
3. Environmental Applications
- In environmental chemistry, researchers have explored the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (Dintzner et al., 2012).
4. Photophysical and Electronic Properties
- Studies on 2H-pyran-3-carbonitrile derivatives have focused on their photophysical and electronic properties. They exhibit strong fluorescence in various solvents, indicating potential applications in photophysical research (Tayade & Sekar, 2016).
5. Structural and Crystallographic Studies
- The molecular and crystal structures of certain tetrahydro-2H-pyran derivatives have been analyzed using X-ray diffraction, contributing to the field of crystallography and molecular structure understanding (Jansone et al., 2007).
6. Corrosion Inhibition
- Tetrahydro-2H-pyran derivatives have been synthesized for use as corrosion inhibitors, indicating their potential application in materials science (Dandia et al., 2013).
7. Antioxidative and Antihypertensive Properties
- Some tetrahydro-2H-pyran derivatives exhibit antioxidative and antihypertensive properties, suggesting their relevance in pharmacological and biochemical research (Maneesh & Chakraborty, 2018).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
2-(oxan-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWUJVPKHBPWCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-3-ylacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone](/img/structure/B1359487.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone](/img/structure/B1359488.png)
![2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359489.png)
![3,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359490.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone](/img/structure/B1359491.png)
![2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359493.png)
![2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359494.png)
![Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1359497.png)
![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)



